5-Chloro Substitution as a Critical Determinant of Acetylcholinesterase (AChE) Inhibitory Potency
In the design of novel thiazole-piperazine acetylcholinesterase (AChE) inhibitors, the presence and position of halogen substituents on the thiazole ring have been shown to be critical for activity [1]. While direct data for 1-(5-Chloro-thiazol-2-yl)-piperazine itself is not available, this evidence demonstrates that compounds with a 5-chloro-thiazole motif exhibit significantly enhanced potency compared to unsubstituted or differently substituted analogs within the same structural class [1]. This highlights the importance of the 5-chloro group as a key pharmacophoric element.
| Evidence Dimension | AChE inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 ranging from 0.023 to 0.037 µM for the most potent 5-chloro-thiazole containing derivative (Compound 5e) |
| Comparator Or Baseline | Unsubstituted thiazole or other halogen-substituted analogs within the same study (e.g., Compound 5a, IC50 > 100 µM) |
| Quantified Difference | Potency increase of >2700-fold compared to less active analogs |
| Conditions | In vitro enzyme inhibition assay against human AChE |
Why This Matters
This demonstrates that the 5-chloro-thiazole fragment, as found in the target compound, is a privileged substructure for achieving high AChE inhibitory potency, making it a valuable starting point or reference in CNS drug discovery.
- [1] Demirayak, S., Şahin, Z., et al. (2019). Novel thiazole‐piperazine derivatives as potential cholinesterase inhibitors. Archiv der Pharmazie. Study of compounds 5a-5o. View Source
